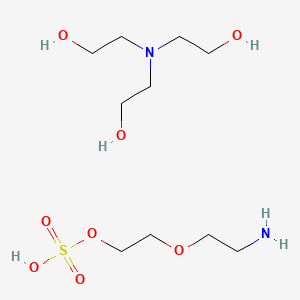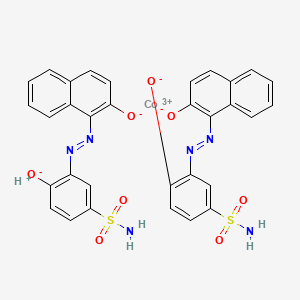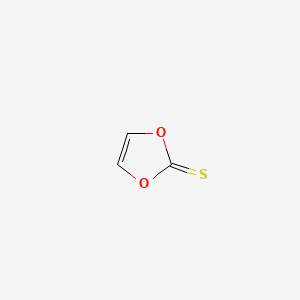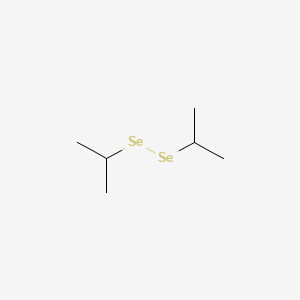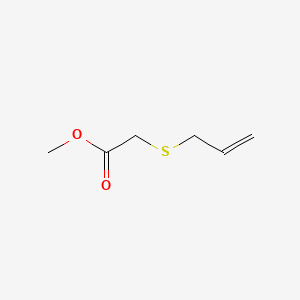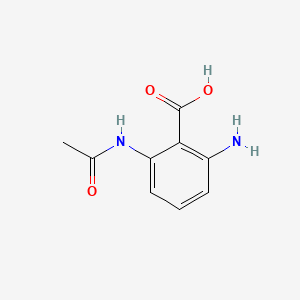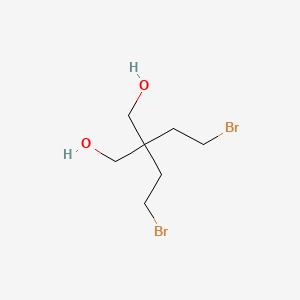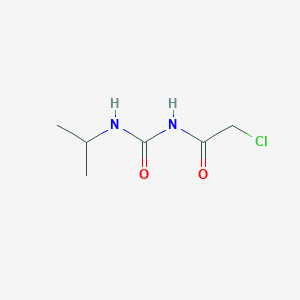
1-(2-Chloro-acetyl)-3-isopropyl-urea
Übersicht
Beschreibung
“1-(2-Chloro-acetyl)-3-isopropyl-urea” is a complex organic compound. The “2-Chloro-acetyl” part of the molecule is derived from chloroacetyl chloride , a chlorinated acyl chloride . It’s a bifunctional compound, making it a useful building block chemical .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloro-acetyl)-3-isopropyl-urea” were not found, chloroacetyl chloride, a related compound, can be produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .Wissenschaftliche Forschungsanwendungen
Urease Inhibition for Gastric and Urinary Tract Infections
- Urease Inhibitors : Urease is an enzyme involved in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. 1-(2-Chloro-acetyl)-3-isopropyl-urea, as a urea derivative, is part of the studies focusing on urease inhibitors. These compounds have been investigated for their potential in treating such infections, indicating the significance of research in developing safer and more effective urease inhibitory drugs (Kosikowska & Berlicki, 2011).
Potential Energy Supply
- Hydrogen Carrier : The exploration of urea as a hydrogen carrier for fuel cells highlights another application. Urea's stability, non-toxicity, and ease of transport and storage make it an attractive candidate for sustainable energy supply, underscoring the need for further research in utilizing urea for hydrogen production (Rollinson et al., 2011).
Drug Design
- Medicinal Chemistry : Ureas, including derivatives like 1-(2-Chloro-acetyl)-3-isopropyl-urea, are significant in drug design due to their unique hydrogen binding capabilities. They are incorporated in small molecules to modulate bioactivities, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This showcases the role of urea moieties in the development of new therapeutic agents (Jagtap et al., 2017).
Environmental Management
- Microbial Degradation of Chlorpyrifos : Studies on the microbial biodegradation of pesticides like chlorpyrifos involve urea derivatives for understanding the detoxification mechanisms. Identifying genes and enzymes responsible for biodegradation can enhance the effectiveness of bioremediation strategies, highlighting the environmental significance of researching urea derivatives (Chishti et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target enzymes like dipeptidyl peptidase iv (dpp-iv) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that it might interact with its target enzyme, possibly inhibiting its activity . This inhibition could lead to an increase in the half-life of certain peptides, enhancing their biological effects .
Biochemical Pathways
If we consider dpp-iv as a potential target, the inhibition of this enzyme could affect the degradation of incretin hormones like glucagon-like peptide-1 (glp-1) . This could lead to an enhancement of insulin secretion and improvement in glucose tolerance .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they could be well-absorbed and distributed in the body
Result of Action
If it acts as a dpp-iv inhibitor, it could potentially enhance insulin secretion and improve glucose tolerance . This could have therapeutic implications in conditions like type-II diabetes .
Eigenschaften
IUPAC Name |
2-chloro-N-(propan-2-ylcarbamoyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSRORYYYMSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283675 | |
| Record name | 1-(2-chloro-acetyl)-3-isopropyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-acetyl)-3-isopropyl-urea | |
CAS RN |
7248-86-4 | |
| Record name | NSC32864 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloro-acetyl)-3-isopropyl-urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



